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molecular formula C7H4BrN3O2 B1443023 2-Bromo-6-nitro-1H-benzo[d]imidazole CAS No. 909776-51-8

2-Bromo-6-nitro-1H-benzo[d]imidazole

Cat. No. B1443023
M. Wt: 242.03 g/mol
InChI Key: AZDRFCMMCKMEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569700B2

Procedure details

A suspension of 5.0 g (25.61 mmol) of 6-nitro-1H-benzimidazole-2-thiol in 30 ml of methanol and 10 ml of hydrogen bromide (48% in water) was cooled to 5-10° C. and admixed with 5.7 ml (111 mmol) of bromine. Subsequently, the mixture was stirred at 5-10° C. for 1.5 hours and poured onto ice-water. The red precipitate was filtered off with suction, washed with water and dried at 40° C. under reduced pressure. 4.82 g (78%) of the desired product were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[C:10](S)[NH:9][C:8]=2[CH:13]=1)([O-:3])=[O:2].[Br:14]Br>CO.Br>[Br:14][C:10]1[NH:9][C:8]2[CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=2[N:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(=N2)S)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixture was stirred at 5-10° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The red precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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